N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group, a methyl group, and a carboxamide group
Mechanism of Action
Target of Action
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties . Pyrazole derivatives have been found in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant drugs . .
Mode of Action
Pyrazole derivatives have been found to interact with various targets, leading to a wide range of biological effects . For instance, some pyrazole derivatives have been evaluated as innovative agents that can inhibit several major strains of different measles virus (MeV) genotypes .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, including anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, and antiviral effects . These activities suggest that pyrazole derivatives may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the methoxy, methyl, and carboxamide groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The methoxy and methyl groups can be introduced through alkylation reactions, while the carboxamide group can be formed through amidation reactions using suitable amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-1H-pyrazole-5-carboxamide
- N-methoxy-N-ethyl-1H-pyrazole-5-carboxamide
- N-methoxy-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxamide group contributes to its potential as a pharmacophore .
Biological Activity
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms. The presence of the methoxy and methyl groups contributes to its unique chemical reactivity and biological profile.
Biological Activities
This compound exhibits a variety of biological activities, including:
- Anti-inflammatory : The compound has shown significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Anticancer : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents.
- Antibacterial and Antifungal : The compound has been evaluated for its antibacterial and antifungal properties, contributing to its therapeutic potential against infections.
- Antioxidant : It may also exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
The mechanism of action of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It may modulate cellular receptors, thereby influencing signal transduction pathways that regulate various physiological responses.
- Biochemical Pathways : This compound has been associated with pathways related to apoptosis in cancer cells and modulation of inflammatory mediators.
Research Findings
Recent studies have provided insights into the efficacy of this compound:
- A study demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 20 µM to 50 µM .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MDA-MB-231 | 20 | Anticancer |
HepG2 | 30 | Anticancer |
A549 | 26 | Antitumor |
Case Studies
- Anti-inflammatory Activity : In vivo studies have shown that this compound significantly reduces edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Studies : A series of experiments on pyrazole derivatives revealed that compounds similar to this compound inhibited tumor growth in xenograft models, further supporting its anticancer potential .
Properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(11-2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOMQNJVRYCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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